molecular formula C27H20N2O2S2 B11187195 9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

Cat. No.: B11187195
M. Wt: 468.6 g/mol
InChI Key: LZQXLEHWFGJHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a complex heterocyclic molecule It features a unique structure that combines a biphenyl group, a pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline core, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols .

Scientific Research Applications

9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione: stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H20N2O2S2

Molecular Weight

468.6 g/mol

IUPAC Name

7,7,13-trimethyl-4-(4-phenylphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C27H20N2O2S2/c1-15-13-19-21-24(27(2,3)28-22(19)20(14-15)23(30)25(28)31)33-29(26(21)32)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-14H,1-3H3

InChI Key

LZQXLEHWFGJHDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=C(C=C5)C6=CC=CC=C6)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.